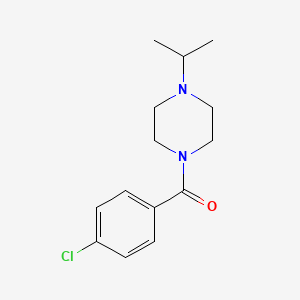
(4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone, also known as 4-CPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone is not fully understood, but it is believed to act as a partial agonist at the dopamine D3 receptor. This receptor is primarily located in the mesolimbic pathway, which is involved in reward, motivation, and addiction. By modulating the activity of this pathway, this compound may have therapeutic effects on neuropsychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase dopamine release in the nucleus accumbens, a key region in the mesolimbic pathway. This effect is thought to be mediated by its partial agonist activity at the dopamine D3 receptor. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. These effects suggest that this compound may have neuroprotective properties and could potentially promote neuronal plasticity.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone in lab experiments is its high affinity for the dopamine D3 receptor, which allows for selective targeting of this receptor. Additionally, its partial agonist activity may provide a more nuanced modulation of dopamine signaling compared to full agonists or antagonists. However, one limitation is that this compound has not been extensively studied in humans, and its safety profile is not well-established.
Future Directions
There are several future directions for research on (4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone. One direction is to further investigate its therapeutic potential for neuropsychiatric disorders such as addiction, depression, and schizophrenia. Another direction is to explore its neuroprotective properties and potential for promoting neuronal plasticity. Additionally, more studies are needed to establish its safety profile and potential side effects in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Its high affinity for the dopamine D3 receptor and partial agonist activity make it a promising candidate for the treatment of neuropsychiatric disorders. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and safety profile.
Synthesis Methods
The synthesis of (4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone involves the reaction of 4-chlorobenzoyl chloride with 4-(propan-2-yl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid. This method has been reported to yield high purity and high yield of this compound.
Scientific Research Applications
(4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been reported to have a high affinity for the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders such as addiction, depression, and schizophrenia. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a novel therapeutic agent for these disorders.
properties
IUPAC Name |
(4-chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(2)16-7-9-17(10-8-16)14(18)12-3-5-13(15)6-4-12/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDIUYNYQDDNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



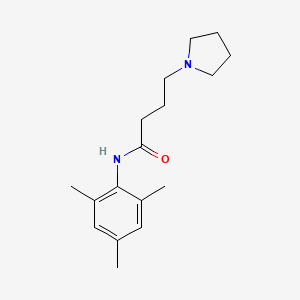
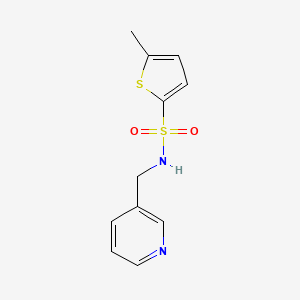
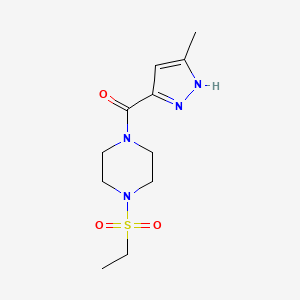
![4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid](/img/structure/B7478892.png)
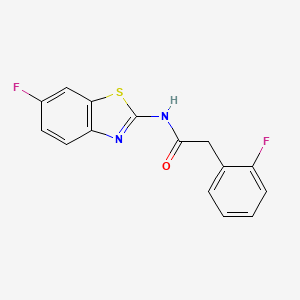
![4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
![5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B7478906.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)
![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)
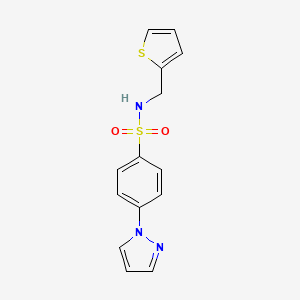
![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)